molecular formula C20H26N2O2 B2757135 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide CAS No. 953997-51-8

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2757135
CAS No.: 953997-51-8
M. Wt: 326.44
InChI Key: JDDJLNOZODYIAT-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that features a furan ring, a piperidine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to form 1-(furan-2-ylmethyl)piperidine.

  • Acylation Reaction: : The next step involves the acylation of the piperidine intermediate. This is done by reacting 1-(furan-2-ylmethyl)piperidine with m-tolylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

  • Reduction: : The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

  • Substitution: : The aromatic ring in the tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination under appropriate conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the tolyl group.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. The presence of the piperidine ring suggests it could interact with biological receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of the furan and piperidine rings may confer unique biological activities, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific application. In a pharmacological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The furan ring could facilitate binding to aromatic residues in proteins, while the piperidine ring could interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The combination of the furan and piperidine rings also provides a distinctive scaffold for further functionalization and application in various fields.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-4-2-5-18(12-16)13-20(23)21-14-17-7-9-22(10-8-17)15-19-6-3-11-24-19/h2-6,11-12,17H,7-10,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDJLNOZODYIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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